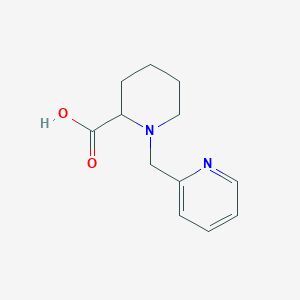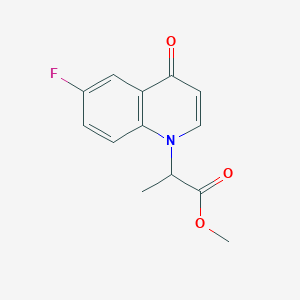
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-aminophenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of triazole derivatives and exhibits interesting properties due to its unique structure.
- Triazoles are heterocyclic compounds containing a five-membered ring with three nitrogen atoms.
- This compound has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Acide 1H-1,2,4-triazole-5-carboxylique, 3-(2-aminophényl)-, ester éthylique: C9H8N4O2
.Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Investigated for potential drug development due to its unique structure.
Industry: May find applications in materials science, such as polymer modification or surface functionalization.
Mechanism of Action
- The exact mechanism of action depends on the specific application.
- In drug development, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Méthodes De Préparation
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Investigated for potential drug development due to its unique structure.
Industry: May find applications in materials science, such as polymer modification or surface functionalization.
Mécanisme D'action
- The exact mechanism of action depends on the specific application.
- In drug development, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Formule moléculaire |
C11H12N4O2 |
|---|---|
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
ethyl 3-(2-aminophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,14,15) |
Clé InChI |
ICITUTPASHDOKS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12118186.png)




![Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12118217.png)
![Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester](/img/structure/B12118227.png)



![6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118251.png)


